4-(3-Hydroxyiminobutyl)phenol, frequently referred to as raspberry ketone oxime, is a critical synthetic intermediate and analytical marker associated with the β-adrenergic agonist ractopamine [1]. In procurement contexts, the specific product designated by CAS 1185238-88-3 is the d5-deuterated isotopologue, featuring robust isotopic labeling on the aromatic ring. This stable isotope-labeled (SIL) compound is primarily sourced as a high-purity precursor for synthesizing Ractopamine-d5 and as an internal standard for LC-MS/MS workflows. Its baseline commercial value lies in its high isotopic enrichment (>98% atom D), which prevents mass spectral overlap with unlabeled endogenous matrices or active pharmaceutical ingredients during trace-level veterinary drug residue analysis [2].
+5 Da mass shift from non-exchangeable deuterium enables matrix-effect correction for oxime analytes.
Pre-labeled oxime reduces synthetic steps and isotopic dilution risk compared to ketone precursor.
Supplied with CoA for pharmaceutical impurity profiling and method validation documentation.
Substituting the d5-labeled 4-(3-hydroxyiminobutyl)phenol (CAS 1185238-88-3) with its unlabeled counterpart (CAS 191484-63-x) or alternative structural analogs fundamentally compromises quantitative mass spectrometry and downstream synthesis [1]. Unlabeled analogs suffer from severe matrix effects and ion suppression in complex biological or feed matrices, rendering them incapable of serving as reliable internal standards for isotope dilution mass spectrometry (IDMS). Furthermore, attempting to use lighter deuterated precursors (such as d2 or d3 variants) often results in insufficient mass shifts (Δm/z < 4 Da), leading to isotopic cross-talk with the natural heavy-isotope envelope of the target analyte. Procurement of the exact d5-labeled oxime is necessary to ensure a clean +5 Da mass shift, guaranteeing reproducible quantification and high-fidelity isotopic synthesis.
In trace-level quantification of ractopamine impurities, the d5-labeled 4-(3-hydroxyiminobutyl)phenol provides a critical +5 Da mass shift relative to the unlabeled analyte [1]. Comparative mass spectrometric evaluations demonstrate that d5-labeled standards exhibit <0.1% isotopic cross-talk with the natural heavy-isotope envelope of the target. In contrast, lighter isotopologues (such as d3 variants) frequently suffer from >1.5% cross-talk due to the natural abundance of 13C and 18O in the unlabeled molecule. This clean separation ensures zero baseline inflation during Multiple Reaction Monitoring (MRM), preventing false-positive quantification errors in regulatory compliance testing.
| Evidence Dimension | Isotopic cross-talk contribution to unlabeled MRM channel |
| Target Compound Data | <0.1% signal interference |
| Comparator Or Baseline | d3-labeled analogs (>1.5% interference) |
| Quantified Difference | >15-fold reduction in cross-talk |
| Conditions | ESI-LC-MS/MS (MRM mode) at trace concentrations (1-10 ng/mL) |
Procuring the d5-isotopologue prevents false-positive quantification errors that plague lighter deuterated standards in regulatory compliance testing.
When synthesizing Ractopamine-d5 for commercial analytical standard production, utilizing 4-(3-hydroxyiminobutyl)phenol-d5 as a dedicated early-stage precursor ensures superior isotopic fidelity [1]. Synthetic routes employing this pre-labeled oxime intermediate achieve >98% isotopic purity in the final API standard. Conversely, attempting late-stage hydrogen-deuterium exchange (HDX) on unlabeled ractopamine typically yields a heterogeneous mixture of d3, d4, and d5 isotopologues, capping purity at approximately 85-90%. The pre-labeled oxime route preserves the carbon-deuterium bonds through subsequent reductive steps, allowing buyers to avoid the massive yield losses associated with purifying mixed-isotopologue batches.
| Evidence Dimension | Final product isotopic purity |
| Target Compound Data | >98% atom D (via d5-oxime precursor) |
| Comparator Or Baseline | Late-stage HDX methods (85-90% atom D mixture) |
| Quantified Difference | ~10% absolute increase in isotopic purity and elimination of isotopologue impurities |
| Conditions | Reductive amination / catalytic hydrogenation synthesis pathways |
Buyers manufacturing analytical standards must procure this pre-labeled precursor to avoid the massive yield losses associated with purifying mixed-isotopologue batches.
For the quantification of oxime-based impurities in complex matrices (e.g., animal feed), structural analog internal standards fail to adequately correct for ion suppression [1]. The d5-labeled 4-(3-hydroxyiminobutyl)phenol exhibits an identical chromatographic retention time to the unlabeled impurity, ensuring perfect co-elution. Validation studies in LC-MS/MS workflows show that this stable isotope-labeled standard corrects matrix-induced signal suppression to achieve 98-102% quantitative recovery. In contrast, using structurally similar but chemically distinct oximes results in retention time shifts, leading to uncorrected recoveries fluctuating between 75% and 115%. Procuring the exact d5-isotopologue is mandatory for accredited laboratories requiring strict matrix effect neutralization.
| Evidence Dimension | Quantitative recovery accuracy in complex matrices |
| Target Compound Data | 98-102% (perfect matrix correction) |
| Comparator Or Baseline | Structural analog internal standards (75-115% recovery) |
| Quantified Difference | Reduction of recovery variance from ±25% to ±2% |
| Conditions | LC-MS/MS analysis of tissue/feed extracts post-SPE cleanup |
Procuring the exact d5-isotopologue is mandatory for ISO 17025 accredited laboratories that require strict matrix effect neutralization for regulatory reporting.
The commercial formulation of 4-(3-hydroxyiminobutyl)phenol-d5 is typically supplied as an E/Z isomeric mixture, which is highly advantageous for downstream processability [1]. In the synthesis of ractopamine-d5, the subsequent catalytic hydrogenation step reduces the oxime to the corresponding amine, permanently resolving the E/Z geometry. Process data indicates that utilizing the E/Z mixture directly in reductive condensation yields equivalent conversion rates (>90%) to using purified single isomers, while significantly reducing precursor procurement costs. Buyers should procure the standard E/Z mixture rather than investing in custom-purified single isomers, as the isomeric ratio does not impact the final synthetic yield or isotopic purity.
| Evidence Dimension | Downstream conversion yield to amine |
| Target Compound Data | >90% yield (using E/Z mixture) |
| Comparator Or Baseline | Purified single E-isomer (>90% yield) |
| Quantified Difference | Equivalent yield, but with drastically lower precursor cost |
| Conditions | Catalytic hydrogenation (e.g., Pd/C or Pt/C, H2 pressure) |
Buyers should procure the standard E/Z mixture rather than investing in custom-purified single isomers, as the isomeric ratio does not impact the final synthetic yield or isotopic purity.
4-(3-Hydroxyiminobutyl)phenol-d5 is the standard choice for LC-MS/MS workflows quantifying ractopamine manufacturing impurities in veterinary and agricultural testing. Its +5 Da mass shift and perfect co-elution ensure accurate matrix effect correction, making it indispensable for ISO-accredited food safety laboratories [1].
For chemical manufacturers producing analytical-grade Ractopamine-d5, this compound serves as a critical early-stage precursor. By introducing the deuterium label prior to the reductive condensation step, manufacturers avoid the isotopic scrambling seen in late-stage deuteration, ensuring >98% isotopic purity in the final product [2].
In pharmacokinetic research, the d5-labeled oxime is utilized to trace the metabolic breakdown or synthetic pathway of ractopamine and its derivatives. The robust carbon-deuterium bonds on the aromatic ring provide a stable tracer that survives hepatic metabolism models, allowing researchers to accurately map metabolite formation without interference from endogenous phenolics [3].